(1-Methylisoquinolin-7-yl)methanamine
Description
Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Synthesis
The isoquinoline core, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnbinno.com This designation stems from its recurring presence in a vast array of biologically active molecules, including many natural alkaloids and synthetic drugs. nih.gov The structural rigidity and planar nature of the isoquinoline ring system provide a well-defined framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets such as enzymes and receptors. nbinno.com
The versatility of the isoquinoline core allows for substitution at multiple positions, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities. nih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net Consequently, the development of novel and efficient synthetic methodologies for the construction and functionalization of the isoquinoline skeleton remains an active and important area of research in contemporary chemical synthesis. nih.gov
Strategic Importance of Methanamine Functionalities in Molecular Design
The methanamine, or aminomethyl, group (-CH2NH2) is a fundamental functional motif in molecular design, particularly in the development of pharmaceutical agents. The primary amine group is a key determinant of a molecule's physicochemical properties, such as its basicity and hydrogen bonding capacity. These properties are crucial for a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Strategically, the incorporation of a methanamine functionality can facilitate critical interactions with biological targets. The amine group can act as a hydrogen bond donor and acceptor, and under physiological conditions, it is often protonated, allowing for the formation of strong ionic bonds (salt bridges) with negatively charged residues, such as carboxylates, in protein binding sites. This ability to engage in multiple types of non-covalent interactions makes the methanamine group a valuable tool for enhancing the binding affinity and selectivity of a ligand for its target.
Contextualizing (1-Methylisoquinolin-7-yl)methanamine within Nitrogen Heterocyclic Chemistry
This compound integrates two key structural features: the isoquinoline scaffold and a methanamine substituent. The numbering of the isoquinoline ring places the methyl group at the C1 position and the methanamine group at the C7 position. The C1 position of isoquinoline is known to be reactive and substitutions at this position can significantly influence the molecule's biological activity. researchgate.net The placement of the methanamine group on the benzene portion of the isoquinoline core at the C7 position provides a flexible linker that can orient the amine functionality into various regions of space, potentially allowing for interactions with specific pockets or surfaces of a biological target.
While research on the specific compound this compound is not available, studies on related substituted isoquinolines highlight the importance of the substitution pattern on their biological effects. For instance, the position and nature of substituents on the isoquinoline ring have been shown to be critical for activities such as cytotoxicity in cancer cell lines and antibacterial properties. openmedicinalchemistryjournal.commdpi.com Therefore, this compound represents a unique, yet uninvestigated, combination of these important chemical motifs within the broader field of nitrogen heterocyclic chemistry. The lack of published research on this specific molecule underscores the vastness of chemical space and the many structures that remain to be synthesized and evaluated.
Structure
3D Structure
Properties
IUPAC Name |
(1-methylisoquinolin-7-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-11-6-9(7-12)2-3-10(11)4-5-13-8/h2-6H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUSDMUJNJMOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289216 | |
| Record name | 7-Isoquinolinemethanamine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416714-21-0 | |
| Record name | 7-Isoquinolinemethanamine, 1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isoquinolinemethanamine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methylisoquinolin 7 Yl Methanamine
Strategies for Constructing the 1-Methylisoquinoline (B155361) Scaffold
The formation of the bicyclic isoquinoline (B145761) core is the primary challenge in the synthesis of (1-Methylisoquinolin-7-yl)methanamine. Various methods have been developed over the years, ranging from classical cyclization reactions that produce partially saturated rings to modern catalytic approaches that directly yield the aromatic system.
Classical Cyclization Reactions for Dihydro- and Tetrahydroisoquinolines
Many traditional methods for isoquinoline synthesis generate dihydro- or tetrahydroisoquinoline intermediates, which subsequently require an oxidation step to achieve the fully aromatic isoquinoline ring.
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org To generate the 1-methylisoquinoline scaffold, the starting β-arylethylamide must be an N-acetyl derivative. For the target molecule, this would require starting with a 2-(3-substituted-phenyl)ethanamine, which upon N-acetylation and cyclization, would place the substituent at the C-7 position of the resulting isoquinoline. The reaction proceeds via an electrophilic aromatic substitution mechanism. nrochemistry.com The initially formed 3,4-dihydroisoquinoline (B110456) can then be aromatized, often by dehydrogenation using a catalyst like palladium on carbon (Pd/C). nrochemistry.com The reaction is most effective when the benzene (B151609) ring of the β-arylethylamide contains electron-donating groups. nrochemistry.com
Table 1: Overview of Bischler-Napieralski Reaction Conditions
| Reagent/Condition | Role | Typical Examples | Reference(s) |
|---|---|---|---|
| Dehydrating Agent | Promotes cyclization | POCl₃, P₂O₅, ZnCl₂ | wikipedia.orgnrochemistry.comorganic-chemistry.org |
| Solvent | Reaction medium | Toluene, Xylene, or neat | organic-chemistry.org |
| Temperature | Varies by reagent | Room temperature to 100 °C | wikipedia.org |
| Aromatization Step | Dehydrogenation of dihydro-intermediate | Pd/C, Sulfur, Potassium permanganate | nrochemistry.com |
The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, yielding tetrahydroisoquinolines. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgthermofisher.com To obtain a 1-methyl substituted product, acetaldehyde (B116499) would be used as the carbonyl component. Similar to the Bischler-Napieralski reaction, a 3-substituted phenethylamine (B48288) precursor is necessary to achieve substitution at the C-7 position. The reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. wikipedia.org The resulting 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) must then be aromatized to yield the final isoquinoline scaffold.
Modern Transition Metal-Catalyzed Approaches to Isoquinoline Derivatives
Contemporary organic synthesis has seen the rise of powerful transition-metal-catalyzed reactions that offer direct and efficient routes to complex molecules. Several methods are applicable to the synthesis of 1-methylisoquinolines. For instance, Rh(III)-catalyzed C–H activation and annulation of N-chloroimines with alkenes provides a mild and efficient pathway to substituted isoquinolines. acs.orgacs.org This approach can directly construct the 1-methylisoquinoline core under ambient conditions, avoiding the high temperatures and harsh reagents often required by classical methods. acs.org The regioselectivity of the C-H activation allows for the synthesis of variously substituted isoquinolines, depending on the substitution pattern of the starting materials. acs.org Other metals like ruthenium and iridium have also been employed in C-H activation/annulation strategies for isoquinoline synthesis. researchgate.net
Ring-Forming Reactions Utilizing Acid-Promoted Syntheses
Acid-promoted cyclization reactions, beyond the classical named reactions, serve as a fundamental strategy for isoquinoline synthesis. These reactions typically involve the formation of an electrophilic intermediate that attacks the aromatic ring. The Pomeranz–Fritsch reaction is a prime example of an acid-catalyzed synthesis of the isoquinoline nucleus. wikipedia.org
Pomeranz–Fritsch-like Cyclization and Aromatization in Isoquinolone Synthesis
The Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com This method directly produces the aromatic isoquinoline ring system. To apply this to the synthesis of the target molecule, one would start with a 3-substituted benzaldehyde (e.g., 3-cyanobenzaldehyde (B1676564) or 3-nitrobenzaldehyde). The subsequent cyclization would place this substituent at the C-7 position. The Schlittler-Muller modification of this reaction uses a benzylamine (B48309) and glyoxal (B1671930) semiacetal, which can provide a C-1 substituted isoquinoline. thermofisher.commdpi.com This method offers the advantage of preparing isoquinolines with substitution patterns that may be difficult to achieve through other routes. researchgate.net
Table 2: Key Features of Classical Isoquinoline Syntheses
| Reaction | Precursors | Intermediate | Key Features | Reference(s) |
|---|---|---|---|---|
| Bischler-Napieralski | N-acyl-β-arylethylamine | 3,4-Dihydroisoquinoline | Requires subsequent aromatization; effective for electron-rich arenes. | wikipedia.orgnrochemistry.com |
| Pictet-Spengler | β-arylethylamine + Aldehyde/Ketone | 1,2,3,4-Tetrahydroisoquinoline | Requires subsequent aromatization; widely used in alkaloid synthesis. | wikipedia.orgthermofisher.com |
| Pomeranz–Fritsch | Benzaldehyde + Aminoacetal | Aromatic Isoquinoline (direct) | Acid-catalyzed; can achieve substitution patterns difficult with other methods. | wikipedia.orgthermofisher.com |
Installation of the Methanamine Moiety at the C-7 Position
Once the 1-methylisoquinoline scaffold is constructed, or a suitable precursor is in hand, the next critical step is the introduction of the methanamine (-CH₂NH₂) group at the C-7 position. This is typically achieved through the functionalization of a pre-existing ring system.
Functionalization of Pre-existing Isoquinoline Ring Systems
A common and effective strategy involves introducing a functional group at the C-7 position that can serve as a precursor to the methanamine moiety. Two of the most viable precursor groups are the nitrile (cyano) group (-CN) and the nitro group (-NO₂).
A synthetic route could involve preparing 1-methylisoquinoline-7-carbonitrile (B11913406). This could be achieved by using a 3-cyanobenzaldehyde in a Pomeranz–Fritsch reaction or a 2-(3-cyanophenyl)ethylamine derivative in a Bischler-Napieralski or Pictet-Spengler reaction sequence. Once the 1-methylisoquinoline-7-carbonitrile is obtained, the nitrile group can be reduced to the desired primary amine.
The reduction of nitriles to primary amines is a well-established transformation in organic synthesis. Two primary methods are:
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. acs.org Common catalysts include palladium (Pd), platinum (Pt), or nickel (Ni). This method is often considered "green" but may require high pressures of hydrogen gas.
Chemical Reduction: Powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines. numberanalytics.combyjus.comadichemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com This method is extremely versatile but requires careful handling due to the high reactivity of LiAlH₄. orgsyn.org
Alternatively, a 7-nitro-1-methylisoquinoline could be synthesized, for example, via a Bischler-Napieralski cyclization of N-acetyl-2-(3-nitrophenyl)ethanamine followed by aromatization. mdpi.comresearchgate.net The nitro group can then be reduced to a primary amino group (-NH₂). While this is not the target functional group, the resulting 7-amino-1-methylisoquinoline could potentially be converted to this compound through more complex multi-step sequences, making the nitrile reduction pathway the more direct approach.
Table 3: Common Methods for the Reduction of Nitriles to Primary Amines
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | Elevated H₂ pressure, solvent (e.g., ethanol, methanol) | Clean workup, atom economical | Requires specialized high-pressure equipment | acs.orgresearchgate.net |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (THF, Et₂O), followed by aqueous workup | High yielding, broad functional group tolerance (for nitriles) | Highly reactive, requires anhydrous conditions and careful handling | numberanalytics.combyjus.com |
Stereochemical Control and Regioselectivity in this compound Synthesis
The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a factor in its synthesis.
However, regioselectivity—the control of where on the molecule a reaction occurs—is of paramount importance. The isoquinoline ring system has distinct positions that are more or less reactive to certain types of reactions. For electrophilic aromatic substitution, the C5 and C8 positions are generally the most reactive. Therefore, direct functionalization of 1-methylisoquinoline to selectively introduce a group at the C7 position is challenging.
To achieve the desired 7-substitution pattern, synthetic strategies often rely on building the isoquinoline ring from a starting material that already has the desired substituent or a precursor group at the correct position. For example, using a meta-substituted phenethylamine in a Bischler-Napieralski or Pictet-Spengler reaction will lead to the formation of a 7-substituted isoquinoline. This approach provides excellent regiocontrol.
Recent research has also explored novel methods for the regioselective synthesis of isoquinolines. nih.gov For instance, a formal [4+2] annulation of ketoxime acetates and ynals has been developed for the synthesis of isoquinolines with excellent regioselectivity under mild conditions. nih.gov While not directly applied to the synthesis of this compound, these modern methods highlight the ongoing efforts to achieve high regioselectivity in the synthesis of substituted isoquinolines.
Table 3: General Regioselectivity of Electrophilic Substitution on the Isoquinoline Ring
| Position | Reactivity |
|---|---|
| 5 and 8 | Most reactive |
| 6 and 7 | Moderately reactive |
The presence of the 1-methyl group can influence this general pattern of reactivity.
Computational Chemistry and Theoretical Studies of 1 Methylisoquinolin 7 Yl Methanamine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict a variety of molecular properties. For (1-Methylisoquinolin-7-yl)methanamine, DFT calculations are instrumental in determining its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional model of the molecule.
Furthermore, DFT is used to calculate the electronic properties that govern the molecule's behavior. This includes the distribution of electron density, which reveals how electrons are shared between atoms, and the calculation of vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the molecule's structure. researchgate.net The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that are in good agreement with experimental data. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. iku.edu.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. acs.org For this compound, analysis of the HOMO and LUMO shapes and energies would reveal the likely sites for electrophilic and nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). acs.org An MEP map for this compound would highlight the electronegative nitrogen atoms as regions of negative potential, susceptible to electrophilic attack, and the aminomethyl group's hydrogen atoms as regions of positive potential.
Illustrative data table of calculated quantum chemical descriptors for this compound. Note: These values are hypothetical and serve as an example of how such data would be presented.
| Parameter | Value | Unit |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Ionization Potential | 6.2 | eV |
| Electron Affinity | 1.5 | eV |
| Electronegativity (χ) | 3.85 | eV |
| Hardness (η) | 2.35 | eV |
| Softness (S) | 0.43 | eV⁻¹ |
| Electrophilicity Index (ω) | 3.15 | eV |
DFT calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction, which is essential for understanding its mechanism. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely pathway for a reaction involving this compound. The transition state is the highest energy point along the reaction coordinate and its structure provides critical information about the bond-breaking and bond-forming processes.
For instance, if this compound were to participate in a reaction, DFT could be used to model the approach of the reactants, the formation of the transition state complex, and the subsequent formation of products. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. This theoretical approach can distinguish between different possible mechanisms, such as concerted or stepwise pathways, and predict the regioselectivity and stereoselectivity of reactions. tandfonline.com
Molecular Modeling and Dynamics Simulations
Beyond the static picture provided by DFT geometry optimizations, molecular modeling encompasses a range of techniques to study the dynamic behavior of molecules. Molecular dynamics (MD) simulations, for example, compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational changes and the study of how a molecule like this compound might interact with its environment, such as a solvent or a biological receptor. tandfonline.com
Molecules with rotatable bonds, such as the aminomethyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable arrangements of the atoms (conformers) and to determine their relative energies. Computational methods can systematically rotate the flexible bonds and calculate the energy of each resulting structure to map the potential energy surface. This analysis would identify the most stable, low-energy conformation of this compound, which is crucial for understanding its physical properties and how it might bind to a target protein. Stability studies can also involve assessing the molecule's thermal stability through simulations at different temperatures.
Theoretical studies can establish correlations between the molecular structure of a compound and its chemical reactivity. By calculating various electronic descriptors for this compound and a series of related derivatives, it is possible to build a quantitative structure-activity relationship (QSAR) model. tandfonline.com For example, one could investigate how substituting different groups on the isoquinoline (B145761) ring affects the HOMO-LUMO gap or the charge distribution on the reactive aminomethyl group. These correlations can then be used to predict the reactivity of new, unsynthesized derivatives, providing a rational basis for the design of molecules with desired properties.
Chemical Reactivity and Derivatization of 1 Methylisoquinolin 7 Yl Methanamine
Reactions Involving the Primary Amine Functionality at C-7
The primary amine of (1-methylisoquinolin-7-yl)methanamine is a nucleophilic center and a site for the introduction of a wide variety of functional groups through several key reactions, including acylation, alkylation, and the formation of Schiff bases.
Acylation and Sulfonamidation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. fishersci.co.ukrsc.org Similarly, reaction with sulfonyl chlorides yields sulfonamides. ekb.egucl.ac.uk These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.
Table 1: Examples of Acylation and Sulfonamidation Reactions
| Reagent | Product Type | General Reaction Conditions |
|---|---|---|
| Acyl Chloride (R-COCl) | Amide | Aprotic solvent, base (e.g., triethylamine, pyridine) |
| Carboxylic Anhydride ((RCO)₂O) | Amide | Aprotic solvent, base |
| Carboxylic Acid (R-COOH) | Amide | Coupling agent (e.g., DCC, EDC), aprotic solvent, base |
Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, direct alkylation of primary amines can be challenging to control and often leads to mixtures of mono- and di-alkylated products, as well as the potential for the formation of quaternary ammonium (B1175870) salts. nih.govresearchgate.netacs.orgthieme-connect.de To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred. wikipedia.orgmasterorganicchemistry.com
Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. wikipedia.orgmasterorganicchemistry.compku.edu.cnresearchgate.net This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the imine in the presence of the carbonyl starting material. masterorganicchemistry.com
Schiff Base Formation: The primary amine of this compound can condense with aldehydes or ketones to form Schiff bases (imines). iosrjournals.orgwjpsonline.comuokerbala.edu.iqlibretexts.orgnih.gov This reversible reaction is typically catalyzed by either an acid or a base and often requires the removal of water to drive the equilibrium towards the product. nih.gov Schiff bases are valuable intermediates in organic synthesis and can also exhibit interesting biological activities.
Electrophilic and Nucleophilic Transformations of the Isoquinoline (B145761) Ring System
The isoquinoline ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the electronic nature of the existing substituents.
Electrophilic Aromatic Substitution: The isoquinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.com Electrophilic attack typically occurs on the benzene ring portion of the molecule, favoring positions C-5 and C-8. iust.ac.ir The presence of the electron-donating aminomethyl group at C-7 is expected to activate the benzene ring towards electrophilic attack and direct incoming electrophiles to the ortho (C-6 and C-8) and para (C-4) positions relative to the aminomethyl group. However, the directing effect of the methyl group at C-1 also needs to be considered.
Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-1 position. iust.ac.irquimicaorganica.org The presence of a good leaving group at this position facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In the case of this compound, the methyl group at C-1 is not a typical leaving group. However, functionalization of the methyl group or the introduction of a leaving group at other positions of the pyridine ring could open pathways for nucleophilic substitution.
Formation of Higher-Order Molecular Architectures
The bifunctional nature of this compound, possessing both a coordinating amine group and a heterocyclic scaffold, makes it a valuable component in the construction of more complex molecular structures such as macrocycles and coordination complexes. researchgate.net
Macrocyclization Reactions: The primary amine can serve as a reactive handle for participating in macrocyclization reactions. For instance, it can be reacted with difunctional electrophiles to form large ring structures. nih.govrsc.org Such macrocycles are of interest in medicinal chemistry and supramolecular chemistry. researchgate.netreactionbiology.com
Coordination Chemistry: The nitrogen atom of the isoquinoline ring and the primary amine can both act as donor sites for coordination to metal ions. This allows for the formation of a variety of metal complexes. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other ligands. The resulting coordination complexes can have applications in catalysis and materials science.
Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient way to build molecular diversity. beilstein-journals.orgnih.govbeilstein-journals.orgrug.nlnih.gov The primary amine functionality of this compound makes it a suitable component for various MCRs, such as the Ugi and Passerini reactions, allowing for the rapid synthesis of libraries of complex molecules with potential biological activities.
Applications in Advanced Organic Synthesis
(1-Methylisoquinolin-7-yl)methanamine as a Key Synthetic Building Block
This compound is recognized as a valuable heterocyclic building block in organic synthesis. Its structure, featuring a methyl-substituted isoquinoline (B145761) ring with a methanamine substituent at the 7-position, offers multiple sites for chemical modification. The primary amine group is a versatile handle for a wide array of chemical transformations, including but not limited to amidation, alkylation, arylation, and the formation of imines and sulfonamides. These reactions allow for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures.
The isoquinoline core itself is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound—a methyl group at the 1-position and a methanamine at the 7-position—provides a distinct steric and electronic profile that can be exploited in drug design and materials science. Commercial availability of this compound facilitates its use in research and development without the need for de novo synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1416714-21-0 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Canonical SMILES | CC1=NC2=CC(CN)=CC=C2C=C1 |
This interactive table provides key identifiers and properties of the compound.
Utility as a Scaffold for the Design of Novel Chemical Entities
The concept of a molecular scaffold is central to the design of libraries of compounds for biological screening and the development of new materials. The rigid isoquinoline framework of this compound provides a well-defined three-dimensional structure upon which a variety of substituents can be appended. This allows for the systematic exploration of chemical space around a core motif.
In medicinal chemistry, the isoquinoline scaffold is found in numerous biologically active compounds. By utilizing this compound as a starting point, chemists can generate derivatives with potential therapeutic applications. The primary amine allows for the attachment of pharmacophoric groups, while the isoquinoline ring system can engage in key interactions with biological targets such as enzymes and receptors. The exploration of derivatives of this scaffold could lead to the discovery of novel agents for a range of diseases.
Role in Catalysis and Ligand Design
The development of novel ligands is crucial for advancing transition metal-catalyzed reactions, which are indispensable tools in modern organic synthesis. The presence of two nitrogen atoms in this compound—one in the isoquinoline ring and one in the primary amine—makes it an attractive candidate for the design of bidentate ligands.
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules. The performance of a metal catalyst is often critically dependent on the nature of the ligands coordinated to the metal center. Ligands modulate the steric and electronic properties of the catalyst, thereby influencing its reactivity, selectivity, and stability.
Derivatives of this compound can be envisioned as precursors to a variety of ligands for transition metal-catalyzed reactions. For instance, the primary amine can be functionalized to introduce phosphine, N-heterocyclic carbene (NHC), or other coordinating moieties. The resulting ligands could chelate to a metal center through the newly introduced group and the isoquinoline nitrogen, forming stable metal complexes. Such complexes could find application in a wide range of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and C-H activation reactions. The specific substitution pattern of the isoquinoline core would offer a unique steric environment around the metal center, potentially leading to novel catalytic activities and selectivities.
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The development of new chiral ligands is a continuous effort to improve the efficiency and enantioselectivity of asymmetric transformations.
This compound, being an achiral molecule, can be derivatized with chiral auxiliaries or undergo reactions that introduce stereocenters to create chiral ligands. For example, reaction of the primary amine with a chiral electrophile could install a stereogenic center. Alternatively, the amine could be used to construct a larger chiral framework. These chiral ligands could then be coordinated to transition metals to generate catalysts for asymmetric reactions. A notable area of application is in asymmetric hydrogenation and transfer hydrogenation, where chiral diamine ligands have proven to be highly effective. mdpi.comnih.gov The development of chiral ligands derived from this scaffold could lead to new catalysts with unique stereochemical outcomes.
Future Research Directions and Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in contemporary organic synthesis is the development of processes that are not only efficient in terms of yield but also environmentally benign and economically viable. rsc.org Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often rely on harsh conditions, pre-functionalized starting materials, and generate significant waste, which limits their broad applicability. acs.orgresearchgate.net
Future efforts will likely focus on addressing these drawbacks through several key strategies:
Transition-Metal Catalysis: The use of transition-metal catalysts (e.g., rhodium, ruthenium, palladium, copper) has become a powerful tool for constructing complex molecules. bohrium.comresearchgate.net Rhodium(III)-catalyzed C–H activation and annulation processes, for example, allow for the direct assembly of isoquinoline frameworks from simple, readily available starting materials under milder conditions, sometimes even at room temperature. acs.org These methods circumvent the need for high temperatures and harsh reagents, offering a more sustainable pathway. For (1-Methylisoquinolin-7-yl)methanamine, developing a C-H activation strategy could enable a more direct synthesis, reducing the number of steps and improving atom economy. researchgate.net
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic design. numberanalytics.com This includes the use of environmentally friendly solvents like water, the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave-assisted synthesis. bohrium.comorganic-chemistry.org Microwave irradiation, for instance, has been shown to dramatically reduce reaction times for classical syntheses like the Bischler-Napieralski reaction, facilitating the rapid production of compound libraries. organic-chemistry.org A future goal would be to devise a synthesis for this compound that operates in a green solvent, possibly without a metal catalyst, to minimize environmental impact. bohrium.comorganic-chemistry.org
Atom Economy: Modern synthetic routes aim for high atom economy, where the majority of atoms from the reactants are incorporated into the final product. researchgate.net Domino or cascade reactions, where multiple bond-forming events occur in a single step, are particularly effective in this regard. nih.govbohrium.com Research into designing a cascade reaction that assembles the this compound core from simple precursors would represent a significant advance in efficiency and sustainability.
| Synthetic Strategy | Key Advantages | Relevance to this compound |
| Transition-Metal Catalysis | Milder reaction conditions, high functional group tolerance, improved atom economy. acs.orgbohrium.com | Direct synthesis via C-H activation, reducing steps and pre-functionalization. |
| Green Chemistry | Reduced environmental impact, use of non-toxic solvents, lower energy consumption. numberanalytics.comnumberanalytics.com | Development of a synthesis in water or using microwave assistance for speed and efficiency. bohrium.comorganic-chemistry.org |
| Cascade Reactions | High efficiency, reduced waste, formation of complex structures in one pot. nih.gov | A streamlined, highly atom-economical route to the target molecule. |
Exploration of Novel Chemical Transformations and Methodologies
Beyond optimizing existing routes, the discovery of entirely new chemical reactions is crucial for expanding the synthetic toolkit. For a molecule like this compound, novel transformations could provide unprecedented access to the target structure and its analogs, including chiral derivatives. nih.gov
Emerging areas of exploration include:
Photocatalysis: Visible-light-mediated reactions are a rapidly growing field, offering mild and selective ways to form chemical bonds. organic-chemistry.org These reactions can be used to generate radical intermediates that participate in cyclizations to form heterocyclic cores like isoquinoline. organic-chemistry.org Applying photocatalysis could lead to new, energy-efficient methods for the final aromatization step or for installing the substituents on the isoquinoline ring.
Biocatalysis and Biosynthesis: Nature provides a blueprint for efficient synthesis through enzymes. The use of biocatalysts and the study of biosynthetic pathways are gaining traction. numberanalytics.comnih.gov Researchers have recently identified a novel biosynthetic pathway for isoquinolines that uses tryptophan instead of the more common precursor, tyrosine. nih.gov Harnessing enzymes or engineered microbes could offer a highly sustainable and enantioselective route to isoquinoline derivatives. numberanalytics.comijpsjournal.com
Asymmetric Synthesis: Many bioactive molecules are chiral, and their biological effects are often dependent on their specific 3D structure. Isoquinoline-based frameworks are used as chiral ligands to control stereochemistry in asymmetric synthesis. acs.org A key future direction will be the development of catalytic asymmetric methods to produce enantiopure versions of substituted tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. This would be critical if chiral analogs of this compound were to be explored for therapeutic potential.
Integration with Chemoinformatics and High-Throughput Synthesis Strategies
The integration of computational tools and automated synthesis platforms is set to revolutionize how molecules are designed and created. This synergy allows for the rapid exploration of vast chemical space to identify optimal synthetic routes and discover novel compounds with desired properties.
Chemoinformatics and Route Design: Computational chemistry can be used to predict the feasibility of reactions, optimize conditions, and even design novel synthetic pathways from the ground up. By analyzing databases of known reactions and applying quantum chemical calculations, chemoinformatic tools can help chemists identify the most promising strategies for synthesizing this compound before stepping into the lab, saving time and resources.
High-Throughput Experimentation (HTE): HTE involves performing a large number of reactions in parallel, typically in miniaturized formats like 96-well plates. acs.org This approach is invaluable for rapidly screening a wide array of catalysts, solvents, and reaction conditions to find the optimal parameters for a specific transformation. acs.org For the synthesis of this compound, HTE could be used to quickly optimize a key bond-forming step, a task that would be slow and labor-intensive using traditional methods. acs.orgnih.gov
Library Synthesis: Once an efficient synthetic route is established, HTE platforms can be used for the parallel synthesis of a library of analogs. organic-chemistry.orgacs.org By varying the building blocks used in the synthesis of this compound, a diverse library of related compounds could be generated. This is essential for structure-activity relationship (SAR) studies in drug discovery, allowing researchers to systematically probe how changes in the molecular structure affect its biological activity. organic-chemistry.org The development of protocols for creating large libraries of substituted isoquinolines is a key area of ongoing research. organic-chemistry.org
The convergence of these advanced strategies promises a future where complex molecules like this compound can be synthesized with greater efficiency, precision, and sustainability, accelerating innovation in both chemistry and medicine. numberanalytics.com
Q & A
Advanced Research Question
- Solvent Polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions but may require rigorous drying to avoid hydrolysis.
- Temperature Control : Low temperatures (0–5°C) during sensitive steps (e.g., amine protection/deprotection) minimize side reactions.
- Catalyst Optimization : Palladium-based catalysts for coupling steps, with ligand screening (e.g., XPhos or BINAP) to improve efficiency, as applied in AI-driven route predictions .
Experimental data for methanamine solubility in solvents like pyridine or benzonitrile () can guide solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
